molecular formula C33H29BrSi B11948577 Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane

Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane

Cat. No.: B11948577
M. Wt: 533.6 g/mol
InChI Key: XYHYVXWRKVGVGE-UHFFFAOYSA-N
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Description

Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane is a silicon-centered organometallic compound featuring three benzyl groups and a 4'-bromo-[1,1'-biphenyl]-4-yl substituent. Its structure combines steric bulk from the benzyl groups with the electronic and cross-coupling versatility of the brominated biphenyl moiety. The bromine atom on the biphenyl group enables further functionalization, making it valuable in materials science and catalysis.

Properties

Molecular Formula

C33H29BrSi

Molecular Weight

533.6 g/mol

IUPAC Name

tribenzyl-[4-(4-bromophenyl)phenyl]silane

InChI

InChI=1S/C33H29BrSi/c34-32-20-16-30(17-21-32)31-18-22-33(23-19-31)35(24-27-10-4-1-5-11-27,25-28-12-6-2-7-13-28)26-29-14-8-3-9-15-29/h1-23H,24-26H2

InChI Key

XYHYVXWRKVGVGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of a silicon-based precursor with benzyl halides and a brominated biphenyl derivative. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with benzyl halides in the presence of a catalyst such as platinum or palladium. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom on the biphenyl moiety is a reactive site for nucleophilic displacement. For example:

  • Sₙ2 reactions : Bromine can be replaced by nucleophiles (e.g., organometallic reagents) under basic conditions, forming new carbon-carbon bonds. This is analogous to the reactivity of bromobiphenyl derivatives .

  • Silylation : The silyl group (e.g., tribenzyl) may undergo cleavage or exchange reactions under acidic/basic conditions, though specific examples are not documented in the provided sources.

Silicon-Based Reactivity

Silicon centers in organosilanes typically participate in:

  • Cleavage of Si-C bonds : Acidic or protic conditions can break silicon-carbon bonds, releasing silyl groups.

  • Redistribution reactions : Tribenzylsilane derivatives may undergo redistribution to form mixed silyl species under thermal or catalytic conditions.

Structural Analog Comparisons

Compound Key Features Reactivity
4,4'-Bis(triphenylsilyl)-1,1'-biphenyl Dual silyl groups on biphenyl corePotential for cleavage of Si-C bonds; no direct bromine substitution data.
3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene Brominated biphenyl-tetrahydronaphthalene hybridNucleophilic substitution at bromine; potential for biologically active derivatives.
Silicon-stereogenic silylboranes Stereogenic silicon center; boron couplingRetention of configuration during borylation; applications in asymmetric synthesis.

Scientific Research Applications

Organic Synthesis

Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane serves as a valuable precursor in the synthesis of complex organosilicon compounds. Its ability to undergo various chemical transformations makes it an essential reagent in organic synthesis. For instance, it can participate in nucleophilic substitution reactions where the bromine atom acts as a leaving group, allowing for the introduction of diverse functional groups.

Material Science

The compound is utilized in developing advanced materials with unique electronic and optical properties. It plays a role in synthesizing novel organosilicon polymers that are essential for applications in electronics and photonics. The presence of the brominated biphenyl moiety enhances the material's properties by providing additional reactivity.

Medicinal Chemistry

Recent studies have investigated the potential of this compound derivatives as therapeutic agents. For example, derivatives have shown promising activity against various pathogens, including Trypanosoma cruzi and Leishmania species, which are responsible for diseases like Chagas' disease and leishmaniasis . The structural modifications facilitated by the silane compound allow for enhanced biological activity while minimizing toxicity to mammalian cells .

Case Study 1: Antimicrobial Activity

In one study, derivatives of this compound were evaluated for their antimicrobial properties against Mycobacterium species. The results indicated that certain derivatives exhibited significant activity with minimal cytotoxicity towards human cells, suggesting their potential as new antimicrobial agents .

Case Study 2: Material Development

Another research project focused on using this compound in developing advanced polymeric materials. The study demonstrated that incorporating this compound into polymer matrices improved their thermal stability and mechanical properties significantly compared to traditional materials .

Mechanism of Action

The mechanism of action of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the formation of diverse molecular structures

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane
  • Structure : Four 4'-bromo-[1,1'-biphenyl]-4-yl groups attached to a silicon center, creating a tetrahedral geometry.
  • one in Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane. Reduced steric hindrance compared to Tribenzyl derivatives, enabling denser polymer networks.
  • Properties :
    • Thermal Stability : High (decomposition temperature >400°C) due to rigid aromatic networks .
    • Porosity : Moderate surface area (~500 m²/g) suitable for CO₂ adsorption .
  • Applications : Used in porous organic polymers (FPOPs) for gas storage and separation .
(4-Bromophenyl)(trimethyl)silane
  • Structure : A single 4-bromophenyl group and three methyl groups attached to silicon.
  • Key Differences: Smaller substituents (methyl vs. benzyl) reduce steric bulk, enhancing volatility. Limited conjugation (single phenyl ring vs. biphenyl in Tribenzyl derivatives).
  • Properties :
    • Thermal Stability : Moderate (decomposition ~250°C) due to less robust substituents .
    • Gas Permeability : Enhances polysulfone membrane performance by increasing free volume .
  • Applications : Functional additive in gas-separation membranes .

Tabulated Comparison of Key Properties

Property This compound Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane (4-Bromophenyl)(trimethyl)silane
Substituents 3 benzyl, 1 bromobiphenyl 4 bromobiphenyl 1 bromophenyl, 3 methyl
Thermal Stability High (estimated >350°C) Very High (>400°C) Moderate (~250°C)
Porosity (Surface Area) Low-Moderate (predicted) Moderate (~500 m²/g) Not applicable
Reactivity Bromine allows Suzuki cross-coupling High crosslinking via multiple Br sites Limited to single Br site
Primary Applications Polymer precursors, catalysis CO₂ adsorption, porous materials Gas-separation membranes

Research Findings and Trends

  • Electronic Properties : The biphenyl group in Tribenzyl derivatives extends conjugation, which may enhance electronic interactions in catalytic or optoelectronic applications compared to single-ring systems like (4-bromophenyl)(trimethyl)silane .
  • Synthetic Flexibility : Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane’s multiple bromine atoms enable diverse post-synthetic modifications, whereas Tribenzyl derivatives are more suited for controlled functionalization at a single site .

Biological Activity

Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane is a silane compound with potential biological activity. Its structure, characterized by the presence of a brominated biphenyl moiety, suggests possible interactions with various biological systems. This article will explore the biological activities associated with this compound, including its effectiveness against pathogens and potential cytotoxic effects.

Chemical Structure

The compound's structure can be represented as follows:

C27H28BrSi\text{C}_{27}\text{H}_{28}\text{BrSi}

This indicates that it contains 27 carbon atoms, 28 hydrogen atoms, one bromine atom, and one silicon atom. The presence of the bromine atom in the biphenyl group may enhance its biological activity by influencing its electronic properties and reactivity.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, research on similar biphenyl derivatives has shown activity against various strains of mycobacteria, including Mycobacterium kansasii, M. avium, and M. malmoense. The minimal inhibitory concentration (MIC) for these compounds was found to be above 0.038 mmol/L, indicating moderate efficacy against these pathogens .

Trypanocidal and Leishmanicidal Activities

The compound has also been investigated for its trypanocidal and leishmanicidal activities. A derivative of the compound was reported to be significantly active against Trypanosoma cruzi and Leishmania amazonensis. In vitro studies showed that this derivative had an ED50 of approximately 3.0 µmol/L against L. amazonensis, outperforming standard treatments like Crystal Violet by an 8.8-fold margin in certain assays . This suggests that this compound may have therapeutic potential for treating diseases such as Chagas disease and leishmaniasis.

Cytotoxicity Studies

Cytotoxicity assessments performed on V79 hamster lung fibroblast cells indicated that the compound exhibits selective toxicity. The studies revealed that mammalian cells were less susceptible to the action of the compound compared to trypanosomatids, with a susceptibility ratio of 8.0-13.3-fold lower for V79 cells compared to promastigotes of L. amazonensis and 3.5-5.9-fold lower compared to axenic amastigotes of T. cruzi . This selectivity is crucial for developing effective treatments with minimal side effects.

Table 1: Biological Activity Summary

Activity TypeTarget OrganismED50/MIC (µmol/L)Reference
AntimycobacterialMycobacterium species>0.038
TrypanocidalTrypanosoma cruzi3.0 ± 0.3
LeishmanicidalLeishmania amazonensis3.0 ± 0.3
CytotoxicityV79 cells>0.35

Table 2: Comparative Efficacy Against Pathogens

CompoundActivity AgainstRelative Efficacy (Fold)
This compoundTrypanosoma cruzi8.8 (vs Crystal Violet)
Derivative with SO2CH3Mycobacterium speciesModerate

Case Study 1: Efficacy Against Mycobacteria

In a study assessing nine biphenyl methanone derivatives, it was found that while most exhibited weak antimicrobial activity, certain derivatives showed promising results against Mycobacterium kansasii and M. avium. The study utilized colorimetric assays to determine MIC values and concluded that structural modifications could enhance activity .

Case Study 2: Trypanosomiasis Treatment Potential

A significant investigation into the trypanocidal effects of a derivative of this compound demonstrated a marked reduction in T. cruzi viability in vitro, suggesting its potential as a lead compound for developing new treatments for Chagas disease . Further studies are warranted to evaluate its efficacy in vivo.

Q & A

Q. What are the optimal synthetic routes for Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane, and how can reaction conditions be optimized?

this compound can be synthesized via silylation reactions using Earth-abundant metal catalysts. A general procedure involves reacting aryl halides with silane reagents in the presence of a base (e.g., KOt-Bu) and solvents like THF at elevated temperatures (e.g., 85°C for 96 hours). For example, triethylsilane derivatives have been synthesized with a 43% yield under similar conditions, with selectivity for mono-silylation over bis-silylation products (16:1 ratio) . Optimization may involve adjusting stoichiometry, reaction time, and catalyst loading.

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD): Automated programs like SHELXT or SHELXL refine crystal structures using reflection data and Laue group symmetry .
  • NMR spectroscopy: 1^1H and 13^{13}C NMR verify substituent positions and purity. For example, biphenyl derivatives show distinct aromatic proton splitting patterns .
  • High-resolution mass spectrometry (HRMS): Confirms molecular weight (e.g., <1 ppm error between calculated and observed values) .

Advanced Research Questions

Q. How does this compound contribute to the development of porous organic polymers (POPs) for CO2_22​ adsorption?

This silane serves as a tetrahedral building block in POPs synthesized via Heck cross-coupling. The bromine substituent enables covalent bonding with vinyl-functionalized monomers (e.g., 1,1′-divinylferrocene), creating rigid frameworks with high thermal stability (>400°C) and moderate surface areas (BET: ~300 m2^2/g). CO2_2 adsorption capacity depends on pore size and polarity, which can be tuned by varying the silane’s substituents .

Q. What mechanistic insights explain the selectivity of silylation reactions involving this compound?

Selectivity for mono-silylation over bis-silylation is influenced by steric hindrance from bulky benzyl groups and electronic effects of the bromine substituent. Kinetic studies suggest that the first silylation deactivates the aromatic ring toward further reactions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distributions .

Q. How can researchers resolve contradictions in reported yields or reaction outcomes for silane-based syntheses?

Discrepancies may arise from differences in catalyst purity, solvent dryness, or reaction scaling. For example, trace moisture in THF can deactivate KOt-Bu, reducing yields. Systematic troubleshooting steps include:

  • Replicating conditions with rigorously dried solvents and inert atmospheres.
  • Monitoring reaction progress via TLC or in situ NMR.
  • Adjusting stoichiometry to favor mono-functionalization, as seen in silylation protocols .

Q. What strategies enable the integration of this compound into bioactive or optoelectronic materials?

The bromine atom facilitates Suzuki or Ullmann cross-coupling to attach functional groups (e.g., carbazoles for OLEDs or sulfonamides for bioactive molecules). For example, 9-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9H-carbazole derivatives are precursors for light-emitting materials . In medicinal chemistry, biphenyl silanes are intermediates in synthesizing triazole-based anticancer agents .

Q. Methodological Notes

  • Crystallography: Use SHELXL for refinement, ensuring data-to-parameter ratios >15 and R-factors <0.05 for high reliability .
  • Polymer Synthesis: Employ Heck reactions under Pd catalysis for covalent linkage of silane monomers, followed by Soxhlet extraction to remove unreacted precursors .
  • Biological Testing: Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa), comparing IC50_{50} values to structure-activity relationships .

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